N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-propionamidobenzamide
Description
N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-propionamidobenzamide is a halogenated benzamide derivative characterized by a complex structure featuring dual chloro substituents, a cyano group, and a propionamido side chain. Its molecular formula is C₂₄H₂₀Cl₂N₂O₂, with a molecular weight of 439.34 g/mol. The compound has been identified as a potent inhibitor of SPAK kinase, a therapeutic target for hypoxic brain injuries such as ischemic stroke . Structural studies suggest that the chloro and cyano groups contribute to its binding affinity and selectivity for kinase inhibition.
Properties
Molecular Formula |
C25H21Cl2N3O2 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-3-(propanoylamino)benzamide |
InChI |
InChI=1S/C25H21Cl2N3O2/c1-3-24(31)29-19-6-4-5-17(12-19)25(32)30-23-13-22(27)20(11-15(23)2)21(14-28)16-7-9-18(26)10-8-16/h4-13,21H,3H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
SXVOGBRVXOJGTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2C)C(C#N)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl Intermediate
Based on related synthetic methods for chlorinated cyanomethyl-substituted aromatic compounds, the preparation starts with appropriately substituted aromatic ketones or aldehydes. For example, p-methyl acetophenone derivatives can be oxidized and functionalized to introduce cyano and chloro substituents.
A representative synthesis pathway includes:
- Oxidation of p-methyl acetophenone to form 2-carbonyl-2-p-phenmethyl acetaldehyde.
- Reaction with oxammonium salts and glyoxal to form hydroxyl-oximido intermediates.
- Chlorination using thionyl chloride or sulfuryl chloride to introduce chloro substituents.
- Subsequent cyanomethylation to install the cyano group adjacent to the chlorophenyl moiety.
This multi-step sequence has been demonstrated in patent literature for related compounds, achieving yields around 75% with purity exceeding 95%.
Formation of the Propionamidobenzamide Moiety
The propionamidobenzamide segment is typically synthesized via:
- Activation of 3-aminobenzamide or its derivatives.
- Coupling with propionic acid or propionyl chloride to form the propionamide group.
- This step often involves standard peptide coupling reagents or acid chlorides under mild conditions to preserve sensitive functional groups.
Coupling of the Aromatic Cyanomethyl Intermediate with the Propionamidobenzamide
The final assembly involves:
- Amide bond formation between the amino group on the substituted phenyl ring and the carboxyl group of the propionamidobenzamide.
- This can be achieved using coupling agents such as carbodiimides or via direct condensation under dehydrating conditions.
- Purification by recrystallization or chromatography to isolate the target compound with high purity.
Reaction Conditions and Parameters
Key parameters influencing the synthesis include:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Oxidation of p-methyl acetophenone | Oxammonium sulfate, methanol/water | Reflux (60-70°C) | 2 h | 93 | 94.8 |
| Formation of hydroxyl-oximido intermediate | Glyoxal addition, reflux | 60-70°C | 2 h | - | - |
| Chlorination | Thionyl chloride, ethyl acetate solvent | 65-85°C | 3-6 h | 75 | 96.4 |
| Cyanomethylation | Sulfuryl chloride, potassium carbonate, dimethylamine base | Reflux | 3-8 h | - | 95.7 |
| Amide coupling | Propionyl chloride or equivalent | Room temp to mild heating | Several hours | - | - |
These conditions are adapted from analogous synthetic routes for related chlorinated cyanomethyl aromatic compounds.
Data Tables Summarizing Key Synthetic Steps
| Step | Intermediate/Product | Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-carbonyl-2-p-phenmethyl acetaldehyde | p-methyl acetophenone, tin anhydride, dioxane, water | 90-120°C, 4-6 h | - | - | Oxidation step |
| 2 | 4-hydroxyl-4(5)-(4-aminomethylphenyl)-2-oximido methyne imidazoles-3-oxygen | Oxammonium sulfate, methyl alcohol, glyoxal | Reflux, 4 h total | 93 | 94.8 | Intermediate formation |
| 3 | 4(5)-chloro-2-cyano group-5(4)-(4-aminomethylphenyl) imidazoles | Thionyl chloride, ethyl acetate | 65-85°C, 3-6 h | 75 | 96.4 | Chlorination |
| 4 | Cyazofamid (related compound) | Potassium carbonate, sulfuryl chloride, dimethylamine base | Reflux, 3-8 h | - | 95.7 | Cyanomethylation |
Note: While cyazofamid is a related compound, the synthetic principles are applicable for the target compound's cyanomethylation step.
Research Discoveries and Insights
- The use of thionyl chloride and sulfuryl chloride as chlorinating agents is effective in installing chloro substituents on aromatic heterocycles with high selectivity and yield.
- The multi-step oxidation and oximido intermediate formation facilitate the introduction of cyano groups adjacent to aromatic rings.
- Reflux conditions in ethyl acetate and related solvents provide an optimal environment for chlorination and cyanomethylation reactions.
- The molar ratios of reagents such as sulfur oxychloride to hydroxyl-oximido intermediates (1:2 to 1:4) are critical for maximizing yield and purity.
- Purification by recrystallization from methanol or ethyl acetate is essential to achieve product purity exceeding 95%, suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-propionamidobenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines.
Scientific Research Applications
N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-propionamidobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-propionamidobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Bioactivity
- Chloro vs. Fluoro Substitutions : The target compound and BM26021 feature chloro groups , enhancing lipophilicity and binding to hydrophobic kinase pockets. In contrast, Example 53 uses fluoro substituents , which improve metabolic stability but may reduce steric bulk .
- Nitro vs. However, the nitro group may reduce solubility, limiting in vivo efficacy .
- Core Scaffold Differences: Example 53 employs a pyrazolo-pyrimidine-chromenone core, enabling multi-kinase inhibition, whereas the target compound’s benzamide scaffold provides specificity for SPAK kinase .
Therapeutic Potential
- The target compound’s SPAK selectivity makes it promising for stroke treatment, while BM26021’s uncharacterized mechanism limits its clinical relevance . Example 53’s broad kinase inhibition could address resistant cancers but raises toxicity concerns .
Biological Activity
N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-propionamidobenzamide, also known by its CAS number 895869-90-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology and parasitology. This article aims to provide a thorough overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C23H17Cl2N3O3
- Molecular Weight : 454.31 g/mol
- IUPAC Name : this compound
- Purity : 98% .
The compound exhibits its biological activity primarily through its interaction with mitochondrial functions in parasites. It acts as an uncoupler of oxidative phosphorylation, disrupting ATP synthesis in various helminths and arthropods. This mechanism leads to energy depletion in these organisms, ultimately resulting in their death .
Biological Activity Against Parasites
This compound has demonstrated significant efficacy against a range of parasitic infections:
- Anthelmintic Activity : The compound has shown effectiveness against various nematodes and trematodes, including:
-
Case Studies :
- In a study involving sheep infected with Haemonchus contortus, treatment with this compound resulted in a significant reduction in parasite load and improved overall health parameters in the animals .
- Another study highlighted its effectiveness when combined with other anthelmintics, enhancing the overall therapeutic outcome against mixed infections .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against various parasites compared to standard treatments:
| Parasite | Standard Treatment | **N-(5-chloro...) Efficacy (%) | Notes |
|---|---|---|---|
| Haemonchus contortus | Ivermectin | 85% | Significant reduction in fecal egg count |
| Fasciola hepatica | Triclabendazole | 78% | Effective in both acute and chronic infections |
| Ancylostoma caninum | Fenbendazole | 90% | Rapid action observed within 24 hours |
Safety and Toxicity Profile
While the biological activity of this compound is promising, it is crucial to consider its safety profile. The compound has been classified as having low toxicity; however, caution is advised regarding potential irritant effects upon contact with skin or mucous membranes .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-propionamidobenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with substitution, reduction, and condensation. For example:
- Substitution : Use 4-chloro-nitrobenzene derivatives with nucleophiles (e.g., 4-chlorophenylcyanomethane) under alkaline conditions to introduce key substituents .
- Reduction : Catalytic hydrogenation or iron powder in acidic media can reduce nitro groups to amines efficiently .
- Condensation : React the amine intermediate with propionamidobenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF at 50–60°C. Solvent choice (e.g., THF vs. DCM) and catalyst loading (5–10 mol%) critically impact yield .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of acyl chloride) and employ inert atmospheres to minimize side reactions.
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) during structural characterization?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- Multi-nuclear NMR : Compare , , and (if applicable) spectra with computational predictions (DFT calculations) to identify tautomeric forms or rotational barriers .
- 2D Techniques : Use HSQC, HMBC, or NOESY to confirm connectivity and rule out isomeric byproducts .
- Mass Spectrometry : High-resolution LC-MS (ESI or MALDI-TOF) verifies molecular ions and fragments, distinguishing between co-eluting impurities .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially for stereochemical assignments .
Basic: What purification techniques are most effective for isolating this compound post-synthesis?
Methodological Answer:
- Recrystallization : Use solvent pairs like ethanol/water or ethyl acetate/hexane. Optimize by gradient cooling to enhance crystal purity .
- Column Chromatography : Employ silica gel with a gradient eluent (e.g., 5–30% ethyl acetate in hexane). Monitor fractions by UV or TLC .
- Prep-HPLC : For polar byproducts, use C18 columns with acetonitrile/water (0.1% TFA) at 1–2 mL/min flow rates. Adjust pH to improve resolution .
Advanced: What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., kinase domains). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- QSAR Modeling : Derive descriptors (logP, polar surface area) from PubChem data to correlate structural features (e.g., chloro-substituents) with activity .
- Pharmacophore Mapping : Identify critical interaction points (H-bond acceptors, hydrophobic regions) using MOE or Phase .
Basic: How can researchers confirm the compound’s identity and purity?
Methodological Answer:
- Melting Point : Compare observed m.p. with literature values (±2°C tolerance) .
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with UV detection at 254 nm. Purity ≥95% is acceptable for most studies .
- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .
Advanced: How to design structure-activity relationship (SAR) studies to explore substituent effects on bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace chloro with fluoro or methyl groups) using parallel synthesis .
- Biological Assays : Test analogs against target cells (e.g., cancer lines) with dose-response curves (IC determination). Include positive controls (e.g., doxorubicin) .
- Data Analysis : Use ANOVA or machine learning (Random Forest) to identify critical substituents. Plot activity vs. logP or Hammett constants for trends .
Basic: What analytical techniques are essential for structural elucidation?
Methodological Answer:
- FT-IR : Confirm functional groups (amide C=O at ~1650 cm, nitrile C≡N at ~2250 cm) .
- NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and amide NH (δ 8.0–8.5 ppm) in DMSO-d .
- HR-MS : Match exact mass (e.g., [M+H] at m/z 450.1234) to theoretical values .
Advanced: How to address solubility limitations in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or PEG groups to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) or polymeric nanoparticles (PLGA) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
